N-{2-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide
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Overview
Description
N-{2-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide typically involves a multi-step process. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thiazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted thiazole derivatives.
Scientific Research Applications
N-{2-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects . In cancer research, it may interfere with cell proliferation pathways, thereby exhibiting antiproliferative properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-{2-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its cyano group and fluorophenyl moiety contribute to its distinct properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C21H16FN3OS |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[2-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C21H16FN3OS/c1-13-3-7-16(8-4-13)19-21(24-14(2)26)27-20(25-19)17(12-23)11-15-5-9-18(22)10-6-15/h3-11H,1-2H3,(H,24,26)/b17-11+ |
InChI Key |
PIRLPHOHFDFHCN-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)/C(=C/C3=CC=C(C=C3)F)/C#N)NC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C(=CC3=CC=C(C=C3)F)C#N)NC(=O)C |
Origin of Product |
United States |
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